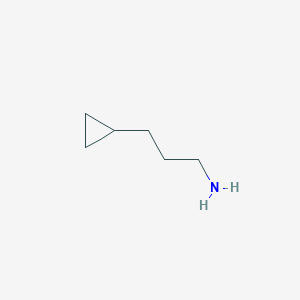

3-cyclopropylpropan-1-amine

描述

Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry and Chemical Biology

The cyclopropyl group, the smallest of the cycloalkanes, is far from a simple, inert substituent. Its three-membered ring structure forces the carbon-carbon bond angles to a highly strained 60°, a significant deviation from the ideal 109.5° tetrahedral angle. acs.orgacs.org This inherent ring strain, estimated at around 27.5 kcal/mol, results in unique electronic and conformational properties. acs.orgnih.gov The C-C bonds possess a high degree of p-character, often being described as "pseudo double bonds," which allows them to conjugate with adjacent π-systems. nih.govunl.pt

In the context of medicinal chemistry, the cyclopropyl group is a highly valued structural unit, appearing in numerous pharmaceutical agents. nih.govscientificupdate.com Its prevalence is due to several advantageous features:

Conformational Rigidity: The planar and rigid nature of the ring can "lock" a molecule into a specific bioactive conformation, potentially increasing its potency and affinity for a biological target. nih.govunl.pt

Metabolic Stability: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. unl.pthyphadiscovery.com This can improve a drug candidate's pharmacokinetic profile.

Bioisosterism: The cyclopropyl group is frequently used as a bioisostere for other common groups such as gem-dimethyl, vinyl, or even phenyl rings. It can mimic the spatial arrangement of these groups while offering a different, often improved, physicochemical profile, such as reduced lipophilicity compared to a phenyl ring. nih.govunl.pt

Overview of Primary Amine Functional Groups in Complex Molecule Synthesis

Primary amines are organic compounds characterized by a nitrogen atom bonded to one alkyl or aryl group and two hydrogen atoms. fiveable.me They are fundamental building blocks in organic synthesis due to the reactivity of the amine group. ijrpr.comenamine.net The lone pair of electrons on the nitrogen atom makes primary amines both basic and nucleophilic, allowing them to participate in a vast array of chemical reactions. solubilityofthings.com

Their utility in the synthesis of complex molecules is extensive. ijrpr.com Primary amines are crucial for:

Carbon-Nitrogen Bond Formation: They are key reactants in fundamental transformations like amide bond formation (coupling with carboxylic acids), reductive amination (reacting with ketones or aldehydes), and N-alkylation (reacting with alkyl halides). enamine.netsolubilityofthings.com

Versatile Intermediates: The primary amine group can be readily converted into other functional groups or used to construct heterocyclic ring systems, which are common in pharmaceuticals and agrochemicals. ijrpr.comcymitquimica.com

High Reactivity for Assembly: In advanced applications like the post-synthesis modification of metal-organic frameworks (MOFs), the high reactivity of primary amines is essential for achieving high-yielding covalent modifications. acs.org

Contextualization of 3-Cyclopropylpropan-1-amine as a Research Target

The compound this compound, with the molecular formula C₆H₁₃N, combines the features of the cyclopropyl ring and a primary amine, connected by a flexible three-carbon (propyl) linker. This specific arrangement makes it a valuable research chemical and building block. The presence of both the conformationally constraining cyclopropyl group and the synthetically versatile primary amine allows researchers to construct a diverse range of more complex molecules.

Scope and Objectives of Academic Investigations on this compound

Academic and industrial investigations involving this compound and its derivatives primarily focus on its application as a synthetic building block. The main objective is to utilize its dual functionality to create novel molecules with specific, targeted properties.

Research goals often include:

Synthesis of Novel Derivatives: A primary objective is the synthesis of new chemical entities by reacting the primary amine of this compound with various electrophiles. For example, it can be used to produce amides, sulfonamides, and more complex heterocyclic structures.

Exploration of Structure-Activity Relationships (SAR): By incorporating the 3-cyclopropylpropyl moiety into a series of compounds, researchers can systematically study how this specific group affects biological activity. The cyclopropyl group's influence on potency, selectivity, and pharmacokinetic properties is a key area of investigation. unl.pt

Development of Synthetic Methodologies: The compound can be a substrate in the development of new synthetic methods. For instance, research papers describe synthetic routes to produce derivatives of this compound, such as the condensation reaction with benzaldehyde (B42025) followed by further transformations. prepchem.com These studies aim to create efficient and scalable pathways to valuable chemical intermediates.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| CAS Number | 13299-35-9 |

| LogP | 1.3 (Predicted) |

| pKa (Predicted) | 10.65 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

属性

分子式 |

C6H13N |

|---|---|

分子量 |

99.17 g/mol |

IUPAC 名称 |

3-cyclopropylpropan-1-amine |

InChI |

InChI=1S/C6H13N/c7-5-1-2-6-3-4-6/h6H,1-5,7H2 |

InChI 键 |

FESRYVBBESMTNR-UHFFFAOYSA-N |

规范 SMILES |

C1CC1CCCN |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropylpropan 1 Amine

Stereoselective and Enantioselective Approaches to 3-Cyclopropylpropan-1-amine and its Precursors

The development of stereoselective and enantioselective methods is crucial for accessing enantiopure this compound, which is often required for pharmaceutical applications. These approaches focus on the controlled formation of chiral centers in the molecule or its precursors.

Chiral Ligand-Mediated Synthesis of Cyclopropylpropanol Intermediates

The synthesis of chiral cyclopropylpropanol intermediates is a key strategy for obtaining enantiomerically enriched this compound. One effective method involves the use of chiral ligands to induce asymmetry in the formation of these alcohol precursors. For instance, tandem methods for the catalytic asymmetric preparation of enantioenriched aminocyclopropyl carbinols have been developed. nih.govnih.gov These methods can be initiated by the highly regioselective hydroboration of N-tosyl-substituted ynamides to generate β-amino alkenyl boranes. Subsequent in situ boron-to-zinc transmetalation yields β-amino alkenylzinc reagents. nih.gov

These functionalized vinylzinc intermediates are then added to aldehydes in the presence of a catalyst derived from an enantioenriched amino alcohol, such as morpholino isoborneol (B83184) (MIB). nih.govnih.gov This catalyst promotes highly enantioselective C-C bond formation. The resulting intermediate zinc β-alkoxy enamines can then undergo a tandem cyclopropanation to afford aminocyclopropyl carbinols with three continuous stereocenters in a one-pot procedure. nih.govnih.gov This approach provides good yields (72–82%), high enantioselectivities (76–94%), and excellent diastereomeric ratios (>20:1). nih.govnih.gov

| Catalyst/Ligand | Key Transformation | Yield | Enantioselectivity | Diastereomeric Ratio |

| Morpholino Isoborneol (MIB) | Asymmetric addition of vinylzinc to aldehyde & in-situ cyclopropanation | 72-82% | 76-94% ee | >20:1 |

Enantioselective Reductions in the Cyclopropylpropanone Pathway

Another important route to chiral this compound involves the enantioselective reduction of a ketone precursor, 1-cyclopropylpropan-2-one. A widely used and versatile method for amine synthesis is reductive amination. smolecule.com This process involves the reaction of the cyclopropyl (B3062369) ketone with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced to the target amine. evitachem.com

For this transformation, sodium cyanoborohydride is a commonly employed reducing agent. smolecule.com The presence of the electron-withdrawing cyano group modulates the reactivity of the borohydride, allowing for the selective reduction of the imine intermediate in the presence of the ketone. smolecule.com To achieve enantioselectivity, chiral catalysts or chiral auxiliaries can be employed during the reduction step.

Asymmetric Construction of the Cyclopropyl Ring System

The asymmetric construction of the cyclopropane (B1198618) ring itself is a fundamental approach to introducing chirality. Various asymmetric cyclopropanation reactions have been developed over the past few decades. rsc.org These methods often employ chiral auxiliaries, chiral metal complexes, or organocatalysts to control the stereochemical outcome.

One notable strategy is the Michael-initiated ring closure (MIRC) reaction, which is a powerful method for preparing cyclopropanes using readily available and inexpensive reagents under mild conditions. rsc.org Furthermore, [2+1] cycloaddition reactions are a cornerstone for cyclopropane formation. smolecule.com The Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species, is a classic example of this type of transformation. smolecule.com Chiral modifications of these reactions, for instance, by using chiral ligands or auxiliaries, can lead to the formation of enantioenriched cyclopropyl precursors for the synthesis of this compound.

Catalytic Synthesis Routes

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the potential for developing more sustainable synthetic processes. Both palladium and manganese-based catalysts have shown promise in the synthesis of cyclopropane-containing molecules.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a powerful tool in modern organic synthesis. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations provide a basis for potential synthetic routes. For example, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access aza[3.1.0]bicycles. nih.gov This type of transformation, which forges a new C-N bond, demonstrates the feasibility of using palladium catalysts to introduce nitrogen-containing functional groups into molecules bearing a cyclopropyl moiety. nih.gov The mechanism often involves nucleopalladation of an olefin, generating a key carbon-bonded Pd(II) intermediate that can undergo subsequent reactions. nih.gov

| Catalyst System | Reactants | Product Type | Key Transformation |

| Pd(II) salts | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Intramolecular oxidative aza-Wacker-type reaction |

Manganese-Catalyzed Dehydrogenation and Cascade Reactions

Manganese, being an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. Manganese complexes have been shown to catalyze a variety of transformations, including dehydrogenation and cascade reactions, which can be applied to the synthesis of precursors for this compound.

For instance, a manganese complex derived from a commercially available PhMACHO-ligand can catalyze the acceptorless-dehydrogenative coupling of cyclopropyl methanol (B129727) with a methyl ketone. rsc.orgrsc.org This reaction proceeds through a cascade involving dehydrogenation of the alcohol, aldol (B89426) condensation, and a subsequent rearrangement to form a more complex cyclopentene (B43876) structure, generating water and hydrogen gas as byproducts. rsc.orgrsc.org While this specific outcome is a ring expansion, the initial manganese-catalyzed dehydrogenation of a cyclopropyl-containing alcohol to the corresponding aldehyde or ketone is a key step that can be intercepted for the synthesis of this compound precursors. The resulting ketone can then be subjected to reductive amination as described previously.

| Catalyst System | Reactants | Intermediate | Potential Application |

| Mn complex with PhMACHO-ligand | Cyclopropyl methanol and methyl ketone | Cyclopropyl ketone (via dehydrogenation) | Precursor for reductive amination to this compound |

Organocatalytic Activation and Domino Reactions for Cyclopropane Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application in domino reactions provides an elegant and efficient route to complex molecules from simple precursors. scilit.com The synthesis of functionalized cyclopropane derivatives, which can serve as precursors to this compound, can be achieved through organocatalytic domino Michael/α-alkylation reactions. nih.govresearchgate.net

In a typical approach, an α,β-unsaturated aldehyde reacts with a bromomalonate ester in the presence of a chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether. This initiates a cascade of reactions, starting with a Michael addition, followed by an intramolecular α-alkylation to form a highly functionalized cyclopropane ring. nih.gov This method offers high diastereoselectivity and enantioselectivity, affording chiral 2-formylcyclopropane derivatives that are versatile intermediates. nih.gov The formyl group can then be further manipulated, for instance, through reductive amination, to introduce the desired amine functionality.

The key advantage of this domino strategy lies in the construction of the complex cyclopropane core in a single, highly controlled step, minimizing waste and purification steps. scilit.com The reaction proceeds under mild conditions and avoids the use of toxic metals, aligning with the principles of green chemistry.

Table 1: Organocatalytic Domino Cyclopropanation

| Reactants | Catalyst | Product Type | Key Features |

| α,β-Unsaturated aldehyde, Bromomalonate | Chiral diarylprolinol silyl ether | 2-Formylcyclopropane derivative | High diastereoselectivity, High enantioselectivity, One-pot reaction |

| Enals, 4-Bromo-acetoacetate | Chiral amine | Functionalized cyclopentanone | Domino Michael/α-alkylation |

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Engineered enzymes, such as heme proteins and myoglobins, have been successfully employed to catalyze the cyclopropanation of olefins with exceptional levels of diastereo- and enantioselectivity. nih.gov These enzymatic reactions can provide access to chiral cyclopropane precursors of amines like this compound.

For instance, an engineered truncated globin from Bacillus subtilis has been used for the synthesis of a cyclopropane precursor to a pharmaceutical agent. nih.gov This biocatalyst facilitates the cyclopropanation of an olefin with ethyl diazoacetate, yielding the corresponding cyclopropyl ester with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov The resulting ester can then be converted to the target amine through established chemical transformations, such as a Curtius or Hofmann rearrangement. nih.gov

Furthermore, other biocatalytic strategies, such as the use of ketoreductases to produce enantiopure alcohols as building blocks for cyclopropylamines, have been explored. nih.gov Lipases and amidases can also be employed for the kinetic resolution of racemic cyclopropyl esters or amides to yield chiral precursors. nih.gov These biocatalytic methods represent a significant advancement in the sustainable production of chiral cyclopropane-containing molecules.

Table 2: Biocatalytic Synthesis of Chiral Cyclopropane Precursors

| Enzyme Type | Substrates | Product | Key Advantages |

| Engineered Heme Protein | Olefin, Diazoacetate | Chiral cyclopropyl ester | High stereoselectivity, Green process, Single-step cyclopropanation |

| Ketoreductase | Pro-chiral ketone | Enantiopure alcohol | Access to chiral building blocks |

| Lipase/Amidase | Racemic ester/amide | Chiral ester/amide | Kinetic resolution |

Strategic Derivatization from Related Cyclopropylpropanol Analogues

Nucleophilic Ring-Opening Reactions with Cyclopropylmethanol (B32771)

While the direct nucleophilic ring-opening of the cyclopropane ring in cyclopropylmethanol or 3-cyclopropylpropan-1-ol (B1321769) with an amine is not a common synthetic route due to the stability of the cyclopropane ring, a related strategy involves the activation of the alcohol to facilitate nucleophilic substitution. The hydroxyl group of 3-cyclopropylpropan-1-ol can be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo a nucleophilic substitution reaction with ammonia or a primary amine to yield this compound. This two-step process provides a straightforward method for the conversion of the alcohol to the amine.

A conceptually related but distinct approach involves the nucleophilic ring-opening of donor-acceptor cyclopropanes. scispace.comresearchgate.net In these systems, the cyclopropane ring is activated by the presence of both an electron-donating and an electron-withdrawing group, making it susceptible to ring-opening by a nucleophile, including amines. researchgate.net This method, however, leads to a different product skeleton than the target this compound.

Conversion of Cyclopropylpropanone to the Amine Moiety

A highly effective and widely used method for the synthesis of amines from ketones is reductive amination. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction can be applied to a cyclopropylpropanone derivative to furnish this compound. The process involves the reaction of the ketone with an amine, typically ammonia for the synthesis of a primary amine, in the presence of a reducing agent. wikipedia.org

The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This direct, one-pot procedure is highly efficient and avoids the issue of multiple alkylations that can occur in other amination methods. masterorganicchemistry.com Organocatalytic reductive amination protocols have also been developed, offering a sustainable approach using a hydride source like Hantzsch ester. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing reaction time, cost, and waste generation. daneshyari.comrsc.org The synthesis of functionalized cyclopropanes, which can be precursors to this compound, is amenable to such approaches.

For example, a one-pot synthesis of multifunctionalized cyclopropanes has been developed from chalcones and sulfones via a [2C+1C] annulation. daneshyari.com This Michael-initiated ring-closure procedure provides a stereocontrolled route to 1,2,3-trisubstituted cyclopropanes. daneshyari.com By carefully choosing the starting materials, it is possible to introduce functional groups that can be readily converted to the aminopropyl side chain of the target molecule.

Multicomponent reactions involving allenes have also been shown to produce highly functionalized cyclic compounds. rsc.org While not directly yielding cyclopropanes, these strategies highlight the potential for developing novel MCRs for the synthesis of cyclopropylamine (B47189) derivatives. The key is to design a reaction cascade where the starting materials contain the necessary fragments to assemble the desired this compound structure in a single, efficient process.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. yale.edunih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry considerations include:

Use of Catalysis: Employing catalytic reagents, both chemical and biological, is superior to using stoichiometric reagents as it reduces waste. yale.edunih.gov The organocatalytic and biocatalytic methods discussed in sections 2.2.3 and 2.2.4 are excellent examples of this principle in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Domino reactions and multicomponent reactions (sections 2.2.3 and 2.4) are inherently more atom-economical than multi-step syntheses with intermediate purifications.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. yale.eduresearchgate.net Biocatalytic reactions are often performed in aqueous media, which is a significant environmental advantage. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu Many of the organocatalytic and biocatalytic reactions can be performed under mild conditions.

Renewable Feedstocks: While not yet widely implemented for this specific compound, the use of starting materials derived from renewable resources is a long-term goal of green chemistry. longdom.org

By prioritizing these principles, the synthesis of this compound can be carried out in a more environmentally responsible and economically viable manner.

Chemical Reactivity and Derivatization Strategies of 3 Cyclopropylpropan 1 Amine

Fundamental Amine Reactions

The primary amine group in 3-cyclopropylpropan-1-amine is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Alkylation and Acylation Processes for Amide and Higher Amine Formation

The nucleophilic nature of the primary amine in this compound allows it to readily undergo alkylation and acylation reactions. These transformations are fundamental in constructing more complex molecular architectures.

Alkylation: The introduction of alkyl groups to the nitrogen atom can lead to the formation of secondary and tertiary amines. This is typically achieved by reacting this compound with alkyl halides. For instance, methylation can be accomplished using reagents like methyl iodide. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields amides. This is a common strategy for creating stable linkages in various chemical structures. For example, reaction with cyclopropanecarbonyl chloride would produce the corresponding N-(3-cyclopropylpropyl)cyclopropanecarboxamide. sorbonne-universite.fr The amino group can also be acylated in the synthesis of more complex heterocyclic systems. sorbonne-universite.fr

A summary of representative alkylation and acylation reactions is presented below:

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride | Amide |

Functionalization of the Propanamine Chain

Beyond direct reactions at the amine, the propanamine chain itself can be a target for functionalization, often in conjunction with reactions involving the amine. For example, the synthesis of certain heterocyclic compounds may involve the participation of both the amine and the propyl chain.

One notable transformation is the Meerwein arylation of vinyl ketones, which can be used to synthesize precursors to substituted thiazoles and selenazoles. sorbonne-universite.frsorbonne-universite.fr In a relevant example, cyclopropyl (B3062369) vinyl ketone reacts with aryldiazonium bromides to form 3-aryl-2-bromo-1-cyclopropylpropan-1-ones. sorbonne-universite.frsorbonne-universite.fr These intermediates can then be cyclized with thiourea (B124793) or selenourea. sorbonne-universite.frsorbonne-universite.fr While this example starts with a ketone, it illustrates how the cyclopropylpropyl backbone can be incorporated into more complex heterocyclic systems.

Cyclopropyl Ring Transformations

The three-membered ring of this compound is characterized by significant ring strain, making it susceptible to a variety of ring-opening and rearrangement reactions. nih.gov These transformations provide pathways to a range of different carbocyclic and heterocyclic structures.

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it prone to cleavage under certain conditions. smolecule.com Lewis acid-mediated reactions are a common approach to induce ring-opening. For example, reactions of methylenecyclopropanes with N-acyliminium ions, facilitated by Lewis acids, can lead to the formation of five- and six-membered rings. soton.ac.uk

In a related context, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines is an efficient method for synthesizing 2,3,4-trisubstituted pyrroles. organic-chemistry.org The proposed mechanism involves the distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org While this example involves a ketone, the underlying principle of amine-induced ring-opening highlights a potential reactive pathway for derivatives of this compound.

Recent research has also demonstrated a cascade reaction involving the acceptorless-dehydrogenative coupling of cyclopropyl methanol (B129727) with a methyl ketone, followed by a radical-initiated ring expansion rearrangement to form acyl cyclopentenes. rsc.orgrsc.org This highlights the potential for the cyclopropyl group to undergo rearrangement to form larger ring systems.

Homoconjugate Additions Involving the Cyclopropyl Moiety

Homoconjugate addition is a characteristic reaction of cyclopropane rings, particularly when activated by an adjacent electron-withdrawing group. This reaction involves the formal 1,5-addition to the cyclopropane-carbonyl system. Organocopper reagents have been utilized in homoconjugate additions to cyclopropanes for the synthesis of prostanoids. nih.gov

In the context of α-cyclopropyl N-acyliminium ions, these intermediates can undergo homoconjugate addition with nucleophiles like indoles and electron-rich arenes. rsc.org This pathway can compete with direct 1,2-addition and is often the thermodynamically favored route, leading to the formation of spiroheterocycles. rsc.org

Regioselective and Stereoselective Ring Modifications

The modification of the cyclopropane ring itself, without necessarily leading to ring-opening, can be achieved with a high degree of control. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776), is a classic method for cyclopropanation that exhibits excellent stereoselectivity. smolecule.com While this is a method for forming cyclopropanes, the principles of stereocontrol are relevant to modifications of existing cyclopropyl groups.

Enantioselective and diastereoselective syntheses of substituted cyclopropyl alcohols have been developed, demonstrating the ability to control the stereochemistry of substituents on the cyclopropane ring. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to direct the approach of reagents. Such strategies could potentially be adapted for the stereoselective functionalization of the cyclopropyl ring in derivatives of this compound.

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The 3-cyclopropylpropylamine structure is a valuable building block in medicinal chemistry, frequently incorporated into larger heterocyclic systems to modulate pharmacological properties. Its integration can be achieved through various synthetic strategies, either by constructing the heterocycle around the amine's core structure or by attaching the amine to a pre-formed heterocyclic ring.

The synthesis of 2-aminothiazole (B372263) and 2-aminoselenazole derivatives bearing a 4-cyclopropyl substituent has been achieved through a one-pot procedure that builds the heterocyclic ring system from a cyclopropyl-containing precursor. nih.govbiosynth.com This method utilizes cyclopropyl vinyl ketone as the starting material to introduce the essential cyclopropylpropane moiety. biosynth.com

Table 1: Synthesis of Thiazole (B1198619) and Selenazole Derivatives

| Reactant 1 | Reactant 2 | Key Intermediate | Cyclizing Agent | Final Product Type |

|---|---|---|---|---|

| Aniline Derivative | Cyclopropyl Vinyl Ketone | 3-Aryl-2-bromo-1-cyclopropylpropan-1-one | Thiourea | 2-Amino-4-cyclopropyl-5-(R-benzyl)thiazole |

The this compound moiety can be integrated into more complex heterocyclic systems like pyrroloquinolines and pyrazoles, typically by attaching it to a pre-synthesized core.

For quinoline-based structures, a common strategy involves the nucleophilic aromatic substitution (SNAr) on an activated quinoline (B57606) ring. For instance, the synthesis of novel fluoroquinolone derivatives involves reacting a primary amine with a precursor like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. mdpi.com The electron-withdrawing nitro group at the C-8 position strongly activates the C-7 position for nucleophilic attack, allowing this compound to displace the chlorine atom. This reaction is typically performed in an aqueous ethanol (B145695) solution with a base such as sodium bicarbonate, yielding the C-7-aminated quinolone product. mdpi.com

In pyrazole (B372694) synthesis, the classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a primary method. beilstein-journals.org To incorporate the 3-cyclopropylpropyl group, a custom hydrazine, 3-cyclopropylpropylhydrazine, could be synthesized and then reacted with various β-ketoesters or other 1,3-dicarbonyls to form the pyrazole ring. Alternatively, the amine can be attached to a pre-existing pyrazole scaffold. An example of a molecule synthesized via this approach is n-(3-cyclopropylpropyl)pyrazole-5-carboxamide. google.com This compound could be formed by creating an amide bond between this compound and a pyrazole-5-carboxylic acid derivative.

The synthesis of quinolinone derivatives can utilize precursors structurally related to this compound, such as aminocyclopropylpropanol (e.g., 3-amino-1-cyclopropylpropan-1-ol). The presence of the hydroxyl group offers an additional functional handle for further molecular modification.

A well-established method for creating diversity in quinolone and quinolinone-based compounds is the substitution at the C-7 position. nih.gov Following a similar principle to the pyrroloquinoline integration described previously, a 7-halo-4-quinolinone precursor can be reacted with an amine. In this case, 3-amino-1-cyclopropylpropan-1-ol (B1527078) would act as the nucleophile, displacing a halogen (like chlorine or fluorine) at the C-7 position of the quinolinone core. nih.gov This reaction effectively installs the 3-cyclopropylpropan-1-ol (B1321769) side chain, creating a novel quinolinone derivative. The resulting compound contains both the characteristic cyclopropyl group and a secondary alcohol, which could influence its biological activity and physicochemical properties.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, pre-synthesized molecular scaffold in the final steps of a synthetic sequence. nih.govbeilstein-journals.org This approach allows for the rapid generation of analogues without needing to repeat a lengthy synthesis from the beginning. The this compound moiety is well-suited for incorporation via LSF techniques, particularly in the synthesis of heterocyclic compounds.

The synthesis of 7-substituted quinolones is a prime example of an LSF strategy. mdpi.com The main heterocyclic core, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, represents a complex intermediate that is prepared through a multi-step process. mdpi.com In the final, late-stage step, this common precursor is reacted with a diverse library of primary amines to generate a range of drug candidates. The reaction of this quinolone core with this compound is a classic LSF step, where the amine is introduced to modulate the molecule's final properties. The chemical stability of the this compound group under the required basic and heated reaction conditions makes it a robust component for such synthetic strategies. mdpi.combeilstein-journals.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym / Context |

|---|---|

| This compound | The primary subject of the article |

| Thiazole | A heterocyclic compound containing sulfur and nitrogen |

| Selenazole | A heterocyclic compound containing selenium and nitrogen |

| Pyrroloquinoline | A heterocyclic compound containing fused pyrrole (B145914) and quinoline rings |

| Pyrazole | A heterocyclic compound with two adjacent nitrogen atoms |

| Quinolinone | A class of compounds containing a quinoline skeleton with a ketone group |

| Aminocyclopropylpropanol | A related precursor, e.g., 3-amino-1-cyclopropylpropan-1-ol |

| Cyclopropyl vinyl ketone | Starting material for thiazole/selenazole synthesis |

| Thiourea | Reagent for thiazole synthesis |

| Selenourea | Reagent for selenazole synthesis |

| 3-aryl-2-bromo-1-cyclopropylpropan-1-one | Key intermediate in thiazole/selenazole synthesis |

| 2-Amino-4-cyclopropyl-5-(R-benzyl)thiazole | Final product of thiazole synthesis |

| 2-Amino-4-cyclopropyl-5-(R-benzyl)selenazole | Final product of selenazole synthesis |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Quinolone precursor for late-stage functionalization |

| Sodium bicarbonate | Base used in nucleophilic aromatic substitution |

| 3-cyclopropylpropylhydrazine | A hypothetical custom reagent for pyrazole synthesis |

| n-(3-cyclopropylpropyl)pyrazole-5-carboxamide | Example of a pyrazole derivative |

Mechanistic Investigations of 3 Cyclopropylpropan 1 Amine and Its Reactions

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms involving 3-cyclopropylpropan-1-amine and related structures provides fundamental insights into chemical transformations. Understanding the pathways and transition states of these reactions is crucial for controlling reaction outcomes and designing novel synthetic methodologies.

Dehydrogenation Mechanisms in Precursor Synthesis

The synthesis of amines, including those with cyclopropyl (B3062369) moieties, can involve dehydrogenation steps from precursor molecules. While direct dehydrogenation of a saturated precursor to this compound is not a commonly cited specific pathway, the principles of amine dehydrogenation are well-established. Generally, these reactions can proceed through several mechanisms, including hydride transfer, radical processes, or electron transfer followed by proton loss.

In enzymatic systems, flavoprotein oxidases are known to catalyze the oxidation of amines. The mechanism often involves the transfer of a hydride from the substrate to the flavin cofactor. nih.gov Isotope labeling studies are instrumental in distinguishing between these pathways. For instance, a significant kinetic isotope effect (KIE) upon deuteration of the C-H bond adjacent to the nitrogen atom would support a mechanism where this bond is broken in the rate-determining step, such as in a direct hydride transfer. nih.gov Conversely, the absence of a primary KIE might suggest that C-H bond cleavage is not rate-limiting.

In non-enzymatic chemical synthesis, dehydrogenation can be achieved using various reagents and catalysts. The mechanism will be highly dependent on the chosen system. For example, metal-catalyzed dehydrogenations often involve oxidative addition of a C-H bond to the metal center, followed by reductive elimination. The specific ligands on the metal can significantly influence the energetics of these steps.

Radical-Initiated Ring Expansion Rearrangements

Cyclopropylmethylamines and related structures are known to undergo radical-initiated ring-opening and rearrangement reactions. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage, particularly when a radical is generated on an adjacent carbon.

A general mechanism involves the formation of a cyclopropyl-substituted carbon radical. This radical can undergo a rapid ring-opening to form a more stable homoallylic radical. nih.gov This process is driven by the relief of ring strain. The resulting alkyl radical can then participate in subsequent reactions, such as cyclization onto a nearby functional group or intermolecular trapping. nih.gov For instance, oxidative radical ring-opening and cyclization of methylenecyclopropanes (MCPs) can lead to the formation of larger ring systems, such as dihydronaphthalenes when an aryl group is present. nih.gov The reaction is often initiated by a radical initiator like di-tert-butyl peroxide (DTBP) and can be influenced by the presence of Lewis acids. nih.gov

In the context of this compound, a radical generated at the carbon bearing the amine group could potentially lead to ring expansion, although specific studies on this exact substrate are not prevalent in the provided search results. However, the general principle of radical-initiated ring expansion of cyclopropyl-containing compounds is a well-documented phenomenon. nih.govvanderbilt.edu

Kinetic Isotope Effect Studies in Cyclopropyl-Mediated Reactions

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of reactions, including those involving cyclopropyl groups. wikipedia.orgcore.ac.uk The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant with a heavy isotope (e.g., deuterium). wikipedia.org This effect arises from the difference in zero-point energies of the bonds to the different isotopes. core.ac.uk

In cyclopropyl-mediated reactions, KIEs can provide information about bond-breaking and bond-forming steps in the transition state. For example, in the formation of a cyclopropane ring via 1,3-deoxystannylation, a kinetic isotope effect can be used to probe the mechanism of neighboring group participation. acs.org

For amine oxidation reactions catalyzed by flavoenzymes, KIEs have been used to support a direct hydride transfer mechanism. nih.govnih.gov For instance, deuteration of the lysyl methyls in a peptide substrate for lysine-specific demethylase (LSD1) resulted in a KIE of 3.1, indicating that C-H bond cleavage is rate-limiting. nih.gov The magnitude of the KIE can also provide insights into the nature of the transition state. A small KIE may suggest an early or late transition state, while a large KIE is often indicative of a transition state where the hydrogen is symmetrically transferred. nih.gov

Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can also provide valuable mechanistic information, particularly regarding the role of proton transfers in the reaction mechanism. nih.gov

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in controlling the outcome of chemical reactions, influencing both the rate and the selectivity towards a desired product. In the context of reactions involving complex molecules like this compound, the choice of catalyst is critical.

Ligand Effects in Stereoselective Transformations

In metal-catalyzed reactions, the ligands coordinated to the metal center have a profound impact on the stereoselectivity of the transformation. This is particularly important in the synthesis of chiral molecules containing a cyclopropane ring, which can have multiple stereocenters.

The steric and electronic properties of ligands can create a chiral environment around the metal catalyst, which in turn can direct the approach of the substrate and favor the formation of one stereoisomer over another. For example, in the copper-catalyzed carbonylative cyclopropanation of alkenes, the choice of bidentate phosphine (B1218219) ligands, such as Xantphos, was found to be crucial for achieving high yields. dicp.ac.cn Different ligands can lead to significant variations in both the yield and the diastereoselectivity of the reaction. dicp.ac.cnarkat-usa.org

In the context of cyclopropanation reactions, chiral ligands are often employed to induce enantioselectivity. The ligand can influence the geometry of the transition state, thereby controlling the facial selectivity of the carbene addition to the alkene. DFT studies have shown that the electronic properties of ligands, such as their σ-donor strength, can stabilize key intermediates and lower the activation barriers for the desired reaction pathway. rsc.org

Table 1: Effect of Ligands on the Yield of Carbonylative Cyclopropanation dicp.ac.cn

| Ligand | Yield (%) |

| Xantphos (L1) | 62 |

| Sixantphos (L2) | 58 |

| L3 | 35 |

| L4 | 21 |

| L5 | <5 |

Reaction conditions: alkene (0.2 mmol), IPrCuCl (4 mol %), ligand (4 mol %), B2pin2 (2.5 equiv), NaOEt (1.5 equiv), CO (10 bar), DMAc (0.4 M), 60 °C, 12 h. Yields determined by GC analysis.

Metal-Organic Framework (MOF) Catalysis Principles (Conceptual Link)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. frontiersin.orgwikipedia.org Their high surface area, tunable pore sizes, and the presence of catalytically active metal sites make them promising materials for heterogeneous catalysis. frontiersin.orgwikipedia.orgchinesechemsoc.org

Conceptually, MOFs can be designed to catalyze reactions involving amines. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized with basic groups, such as amines, to create bifunctional catalysts. frontiersin.orgrsc.org This can be particularly advantageous for reactions that require both acidic and basic sites. For instance, amine-functionalized MOFs have shown potential in catalysis due to the presence of basic amino functionalities. rsc.org

For reactions involving a substrate like this compound, a MOF catalyst could offer several advantages. The defined pore structure of the MOF could impart size and shape selectivity, favoring the reaction of the desired substrate while excluding larger or smaller molecules. The catalytic sites within the MOF could be engineered to promote specific transformations, such as C-N bond formation or oxidation reactions. For example, MOFs have been used for the aerobic oxidation of benzyl (B1604629) amines to imines. frontiersin.org The recyclability and stability of MOFs as heterogeneous catalysts are also significant benefits from an industrial and environmental perspective. chinesechemsoc.org

Furthermore, the synthesis of MOFs can be modulated by the use of amine additives, which can influence the nucleation and growth processes, leading to materials with different morphologies and catalytic properties. acs.org

Mechanistic Insights into Molecular Interactions (In Vitro Focus)

Comprehensive searches of scientific databases and patent libraries reveal limited specific data regarding the in vitro molecular interactions of this compound. The compound is often included in broad claims of patents for various therapeutic targets, but detailed experimental results for this specific molecule are typically not provided.

Advanced Applications of 3 Cyclopropylpropan 1 Amine in Chemical Research

As a Versatile Building Block in Complex Chemical Synthesis

The inherent characteristics of 3-cyclopropylpropan-1-amine make it an attractive starting material or intermediate in multi-step syntheses. The primary amine group provides a reactive handle for a wide array of chemical transformations, while the cyclopropyl (B3062369) moiety imparts specific steric and electronic properties to the target molecules.

Synthesis of Fine Chemicals and Intermediates

This compound serves as a key building block in the synthesis of fine chemicals and complex pharmaceutical intermediates. Current time information in Bangalore, IN. Its utility is prominently documented in patent literature, where it is often a crucial reactant for creating larger, biologically active molecules. For instance, it has been used in the preparation of heterocyclic derivatives intended for the treatment of diseases mediated by stearoyl-CoA desaturase enzymes. google.com The amine's nucleophilicity is harnessed to build upon other complex fragments, demonstrating its role in the convergent synthesis of potential therapeutic agents. The compound is commercially available from various suppliers, often as a hydrochloride salt, underscoring its importance as a ready-to-use intermediate for research and development. ambeed.com

Chiral Building Block Applications

While this compound is an achiral molecule, it serves as a valuable precursor in the synthesis of compounds that possess stereogenic centers. When it is reacted with other molecules, new chiral centers can be formed. In such cases, the resulting products may be a racemic or diastereomeric mixture.

For example, in synthetic pathways leading to potential pharmaceuticals, if the incorporation of the 3-cyclopropylpropylamino moiety results in stereoisomers, these can be separated using standard laboratory techniques. google.com Methods such as high-performance liquid chromatography (HPLC) employing a chiral column are conventional approaches to resolve these mixtures and isolate the desired stereoisomer. google.com Although the amine itself does not direct the stereochemical outcome, its use as a foundational block is integral to the creation of these complex chiral molecules.

Precursor in the Development of Diverse Chemical Scaffolds

The structure of this compound is ideally suited for generating diverse molecular scaffolds, particularly heterocyclic systems that form the core of many functional molecules. The terminal amine can participate in cyclization reactions to form rings, or act as a point of attachment to pre-existing frameworks.

A specific example is its use in the synthesis of substituted imidazole (B134444) carboxamides. In one patented method, this compound is used as a key starting material in a multi-step sequence to produce complex imidazole derivatives being investigated for therapeutic applications. google.com The process involves reacting it with other reagents to ultimately form a highly functionalized heterocyclic system, highlighting its role as a foundational scaffold component. google.com

Table 1: Example of a Chemical Scaffold Synthesized from this compound

| Precursor | Reaction Partner (Example) | Resulting Scaffold Class | Reference |

|---|---|---|---|

| This compound | 2-bromo-1-(pyridin-3-yl)ethanone derivative | Substituted Imidazole Carboxamides | google.com |

Role in Catalysis

Ligand Components in Metal-Catalyzed Systems

Primary amines are known to act as ligands, coordinating to metal centers to form catalysts that drive a variety of chemical transformations. The nitrogen atom's lone pair of electrons can bond to a metal, influencing its reactivity and selectivity. While commercial suppliers may categorize the compound among ligands for functional metal complexes, detailed research studies or specific examples of this compound being used as a ligand in a metal-catalyzed system are not extensively documented in the surveyed scientific literature. ambeed.comambeed.com

Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Primary amines can function as organocatalysts, for example, by forming enamines with carbonyl compounds to activate them for subsequent reactions. However, despite the potential for such applications, the specific use of this compound as an organocatalyst is not a prominent subject in the reviewed chemical literature.

Interactions with Biological Systems (In Vitro and Molecular Level)

The cyclopropyl moiety of this compound is a key feature that influences its interactions within biological systems. This group can affect the binding affinity and metabolic stability of molecules, making its derivatives subjects of interest in biochemical and medicinal chemistry research.

Enzyme Inhibition and Activation Studies (e.g., Bub1 kinase, Lactate Dehydrogenase)

While direct studies of this compound as an enzyme inhibitor are not extensively documented, its structural motifs are integral to the synthesis of potent enzyme inhibitors.

Bub1 Kinase: The mitotic checkpoint serine/threonine-protein kinase Bub1 is a crucial regulator of cell division, and its malfunctioning is implicated in cancer. google.com Small molecule inhibitors are therefore valuable tools for studying its function. nih.gov The cyclopropyl ketone precursor, 1-cyclopropylpropan-1-one, is a key starting material in the multi-step synthesis of BAY-320, a known inhibitor of Bub1 kinase. nih.govbiorxiv.orgresearchgate.net The synthesis pathway highlights how the cyclopropyl group is incorporated into a more complex pyrazole-based scaffold to achieve potent and selective inhibition. researchgate.netresearchgate.net Although BAY-320 effectively inhibits Bub1 kinase activity in cellular assays, researchers note that high concentrations may lead to off-target effects, indicating a need for further refinement of Bub1 inhibitors. researchgate.net

| Precursor Compound | Final Inhibitor | Target Enzyme | Role of Precursor |

|---|---|---|---|

| 1-Cyclopropylpropan-1-one | BAY-320 | Bub1 kinase | Starting reactant for the synthesis of the pyrazole (B372694) core of the inhibitor. biorxiv.orgresearchgate.net |

Lactate Dehydrogenase (LDH): LDH is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. nih.gov Consequently, LDH inhibitors represent a potential therapeutic strategy. nih.govnih.gov The development of LDH inhibitors has primarily focused on complex heterocyclic compounds, such as pyrazole-based derivatives, designed to bind to the enzyme's active site. nih.govnih.gov While some of these inhibitors incorporate cyclopropyl groups into their structure, the direct role or study of this compound as an LDH inhibitor is not prominently featured in current research, which favors larger, more complex molecules. nih.govgoogle.com

Probing Enzyme Active Sites and Metabolic Pathways

Compounds containing a cyclopropyl group are valuable tools for investigating enzyme mechanisms and metabolic pathways. The strained ring can serve as a reactive probe or a conformationally restricted analogue of a natural substrate, providing insight into the geometry and electronic environment of an enzyme's active site. Derivatives of cyclopropyl-containing molecules like this compound are studied for their ability to interact with and modulate various biological targets, potentially influencing metabolic and signaling pathways. The primary amine group offers a site for further chemical modification, allowing for the creation of a diverse library of molecules to probe biological systems.

Biochemical Tool for Protein Interaction Studies

This compound and its isomers serve as versatile building blocks in the synthesis of more complex molecules designed for specific biological interactions. For instance, the related compound 2-cyclopropylpropan-1-amine (B13187981) is used in the synthesis of molecules studied for their biological activity and interactions with enzymes and receptors. Patent literature reveals that the ketone analogue, 3-cyclopropylpropan-1-one, is used as an intermediate in the preparation of pyrrolo-pyrimidine derivatives intended as therapeutic compounds, which presumably exert their effects through protein interactions. google.com These applications underscore the role of the cyclopropylpropane backbone as a scaffold for developing chemical tools to study protein function.

Study of Atypical Chemokine Receptor Agonism at the Molecular Level

The development of modulators for chemokine receptors is an active area of pharmaceutical research. Derivatives of cyclopropylamines are among the vast number of small molecules synthesized and evaluated for their potential to interact with these and other G-protein-coupled receptors. For example, complex pyrrolo[1,2-b]pyridazine (B13699388) derivatives have been investigated for their therapeutic potential, with lists of possible biological targets including Atypical Chemokine Receptor 2. google.com However, specific studies detailing the use of this compound itself as a direct agonist or molecular probe for atypical chemokine receptors at the molecular level are not specified in the available literature.

Applications in Materials Science (as a Component or Modifier)

The chemical reactivity of the amine group, combined with the unique properties of the cyclopropyl ring, allows this compound and its isomers to be incorporated into larger molecular structures, including polymers and other advanced materials.

Research indicates that related isomers, such as 2-cyclopropylpropan-1-amine, are utilized in the production of polymers and other industrial chemicals. The primary amine can participate in polymerization reactions or be grafted onto existing polymer backbones to modify their surface properties. Furthermore, this compound is used as a reactant in the synthesis of 4-cyclopropyl-substituted 1,3-selenazoles. mdpi.com These resulting selenazole derivatives are noted for their potential as detectors for DNA and proteins, highlighting a potential application pathway in the development of novel biosensors and materials. mdpi.com The hydrochloride salt of this compound is also commercially available and listed in catalogs for materials science applications, suggesting its utility as a building block for new materials. ambeed.comcymitquimica.combldpharm.com

Computational and Theoretical Studies on 3 Cyclopropylpropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for studying systems like cyclopropylamines due to its balance of accuracy and computational cost. scispace.com DFT calculations are used to model electronic structure, predict reaction mechanisms, and understand chemical reactivity. frontiersin.org

In studies of related cyclopropylamine (B47189) compounds, functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(3df,3pd), have been successfully used to derive thermochemical parameters and enthalpies of formation. tandfonline.com For instance, DFT has been instrumental in exploring the mechanism of cytochrome P450 (P450) inhibition by N-benzyl-N-cyclopropylamine. frontiersin.org These studies show that the reaction proceeds through a hydrogen atom transfer (HAT) from the nitrogen, forming an aminyl radical. The subsequent ring-opening of the cyclopropyl (B3062369) group is a key step in the inactivation of the enzyme. frontiersin.org DFT calculations can also elucidate spin density distributions, which are crucial for understanding the behavior of radical intermediates in such reactions. frontiersin.org

Theoretical studies on the photodriven cycloaddition reactions of cyclopropylamines have also utilized DFT to explain the underlying mechanisms and stereoselectivity of the transformations. rsc.org These computational models provide a detailed picture of the electronic changes occurring during the reaction. rsc.org

A key application of quantum chemical calculations is the determination of energetic profiles for chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped. This analysis helps in understanding reaction feasibility and kinetics.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that an optimized transition state correctly connects the intended reactants and products on the potential energy surface. tandfonline.com The table below, derived from a study on cyclopropylamine pyrolysis, illustrates the kind of energetic data that can be generated, showing the calculated enthalpy changes for various reaction steps. tandfonline.com

| Reaction Step | Calculated Enthalpy Change (ΔH) at 298 K (kcal mol⁻¹) |

| Pyrolysis of CPA to ĊH₂CH₂ĊHNH₂ | +51.58 |

| Pyrolysis of CPA to CH₃CH₂C̈NH₂ | +22.01 |

| Formation of cis-CH₃CH=CHNH₂ | -11.08 |

| Formation of trans-CH₃CH=CHNH₂ | -10.24 |

| Formation of E-CH₃CH₂CH=NH | -12.99 |

| Formation of Z-CH₃CH₂CH=NH | -12.28 |

| Data from a computational study on cyclopropylamine (CPA) illustrates the methodology for analyzing energetic profiles. tandfonline.com |

Modeling the transition state (TS) is fundamental to understanding reaction mechanisms and predicting reaction rates. A transition state is a high-energy, transient configuration of atoms that exists between reactants and products. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, which corresponds to having exactly one imaginary vibrational frequency. tandfonline.com

DFT calculations are a primary tool for locating and optimizing the geometry of transition states. rsc.orgresearchgate.net For example, in the study of asymmetric photocycloadditions of cyclopropylamines, DFT was used to calculate the structures and relative free energies of the transition states responsible for the observed enantioselectivity. rsc.org The calculations revealed that specific non-covalent interactions, such as C–H⋯F and C–H⋯O hydrogen bonds, in the favored transition state were responsible for the high degree of stereocontrol. rsc.org

In another example, the mechanism of cytochrome P450 inactivation by a cyclopropylamine derivative was investigated by modeling the transition state for the initial N-H bond abstraction. frontiersin.org This modeling provided insights into the geometry of the active site and the nature of the proton-coupled electron transfer (PCET) process. frontiersin.org

Molecular Dynamics and Docking Simulations (for In Vitro Interactions)

While quantum mechanics is ideal for studying individual molecules and reactions, molecular dynamics and docking are used to simulate the interaction of a ligand, such as 3-cyclopropylpropan-1-amine, with a large biological macromolecule like a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. ajbls.comunram.ac.id It is extensively used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the structural basis of ligand binding.

The utility of a cyclopropyl moiety in ligand design is highlighted in studies of BCL6 inhibitors, where a derivative synthesized from (R)-3-amino-3-cyclopropylpropan-1-ol was investigated. acs.orgnih.gov X-ray crystallography of the resulting inhibitor bound to the BCL6 protein confirmed the binding mode. The crystal structure showed that the cyclopropyl group is the optimal substituent for a specific region of the binding pocket, efficiently filling a "triangular" space and mapping closely to the protein's surface. acs.org This demonstrates how the compact, rigid structure of the cyclopropyl group can be exploited to achieve high shape complementarity with a target protein, a key factor in developing potent inhibitors. acs.org

| Finding | Observation from BCL6 Inhibitor Study |

| Binding Conformation | X-ray crystallography confirmed that a derivative containing the cyclopropyl group adopts a specific conformation in the binding pocket. acs.org |

| Shape Complementarity | The cyclopropyl group was found to be the optimal size and shape to fill a triangular-shaped region of the protein's surface. acs.org |

| Hydrophobic Interactions | The cyclopropyl group contributes to hydrophobic contacts, displacing water molecules and enhancing binding affinity. acs.org |

| Data derived from studies on a BCL6 inhibitor containing a cyclopropyl moiety. acs.org |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The conformation of a molecule is critical as it dictates how it can interact with other molecules, including biological receptors.

High-level quantum chemical calculations can be used to explore the conformational landscape of flexible molecules. aip.org For the related molecule cyclopropylamine, theoretical calculations at the MP2/cc-pVTZ level of theory identified two stable conformers: trans and gauche. aip.org Further analysis using a quasiadiabatic channel reaction path Hamiltonian (RPH) approach provided accurate energy levels and rotational constants for these conformers, which were in good agreement with experimental spectroscopic data. aip.org

This type of analysis, when applied to this compound, would reveal the preferred spatial arrangements of its cyclopropyl and aminopropyl groups. Understanding the molecule's flexibility and the relative energies of its conformers is essential for rationalizing its binding to biological targets and for designing derivatives with improved properties. The table below shows the type of data generated from such a conformational study on the parent cyclopropylamine. aip.org

| Conformer | Calculated Rotational Constant A (cm⁻¹) | Calculated Rotational Constant B (cm⁻¹) | Calculated Rotational Constant C (cm⁻¹) |

| trans | 0.5474 | 0.2265 | 0.1955 |

| gauche | 0.5431 | 0.2227 | 0.1945 |

| Calculated equilibrium rotational constants for cyclopropylamine conformers at the MP2/cc-pVTZ level of theory. aip.org |

Advanced Computational Techniques

Advanced computational techniques provide deep insights into the electronic structure, conformational preferences, and potential reactivity of this compound. These methods, including Natural Bond Orbital (NBO) analysis, Collision Cross Section (CCS) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in elucidating the molecule's fundamental chemical properties.

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wave functions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de This analysis for this compound would focus on several key aspects of its electronic structure.

A primary focus of NBO analysis on this molecule is the examination of hyperconjugative interactions. These interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de For this compound, significant interactions would be expected between the nitrogen lone pair (LP) orbital and the antibonding orbitals (σ) of adjacent C-C and C-H bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their importance. For instance, the delocalization from the nitrogen lone pair to the adjacent C-C σ orbital (n(N) → σ*(C-C)) would indicate the degree of electron sharing and its effect on bond strengths and conformational preferences.

Furthermore, NBO analysis can elucidate the nature of the bonding within the cyclopropyl group itself. The "bent" bonds of the cyclopropane (B1198618) ring possess significant p-character and can act as donors to adjacent acceptor orbitals, a phenomenon that can be quantified by NBO analysis. um.es The Wiberg bond index, another output of NBO analysis, provides a measure of the bond order and can reveal the weakening of specific bonds due to these electronic delocalizations. dokumen.pubjoaquinbarroso.com

The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the charge distribution compared to other methods. faccts.de For this compound, the NPA would quantify the negative charge on the nitrogen atom and the distribution of positive charge on the surrounding carbon and hydrogen atoms, which is crucial for understanding its reactivity, particularly its basicity and nucleophilicity.

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions for a generic amine Note: This table is illustrative. Actual values for this compound require specific computational calculations.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ(C-C) | ~3-5 | Hyperconjugation |

| σ (C-C) | σ(C-H) | ~1-2 | Hyperconjugation |

| σ (C-H) | σ*(C-C) | ~0.5-1.5 | Hyperconjugation |

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. mdpi.com It is determined experimentally using ion mobility-mass spectrometry (IM-MS). nih.govacs.org Computational prediction of CCS values has become an invaluable tool for the structural elucidation of unknown compounds, as it allows for comparison between theoretical and experimental data. nih.gov

For this compound, predicted CCS values can be calculated for various adducts that it might form in a mass spectrometer, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu These predictions are typically performed using computational methods that model the interaction of the ion with a neutral buffer gas (commonly helium or nitrogen). nih.gov

The predicted CCS is highly dependent on the three-dimensional conformation of the ion. Therefore, accurate CCS prediction requires a thorough conformational search to identify the most stable gas-phase structures of the this compound ion. Different computational approaches, from molecular mechanics to more accurate but computationally expensive quantum mechanical methods, can be employed for this purpose. nih.gov The final predicted CCS is often a population-weighted average over the different stable conformers.

Publicly available databases, such as CCSbase, provide predicted CCS values for a vast number of molecules, including various adducts of this compound. uni.luccsbase.net These databases serve as a valuable resource for identifying the compound in complex mixtures analyzed by IM-MS. The comparison of experimentally measured CCS with these predicted values adds a layer of confidence to the identification, complementing information from mass-to-charge ratio and fragmentation patterns. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from PubChem, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 100.11208 | 119.4 |

| [M+Na]⁺ | 122.09402 | 127.8 |

| [M-H]⁻ | 98.097524 | 123.6 |

| [M+NH₄]⁺ | 117.13862 | 137.4 |

| [M+K]⁺ | 138.06796 | 126.0 |

| [M+H-H₂O]⁺ | 82.102060 | 113.7 |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its activity or reactivity. mdpi.com In the context of chemical reactivity, QSAR models for this compound would aim to predict its behavior in chemical reactions based on calculated molecular descriptors.

The development of a QSAR model for the chemical reactivity of amines often involves descriptors related to their electronic and steric properties. oup.com For instance, the reactivity of amines in oxidation reactions has been correlated with parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO). oup.com A higher EHOMO energy generally indicates that the molecule is more easily oxidized.

For amines, the reactivity is often centered around the nitrogen lone pair. Therefore, descriptors that quantify the properties of this lone pair are particularly relevant. The NBO energy of the nitrogen lone-pair electrons has been shown to correlate well with the reaction rate constants of amines with oxidizing agents like ozone. acs.org Other important descriptors for amine reactivity can include the hydrogen bond acceptor (HBA) capacity and parameters describing susceptibility to electrophilic attack. bibliotekanauki.pl

A QSAR model for this compound's reactivity would be built by first calculating a range of these theoretical descriptors. Then, these descriptors would be statistically correlated with experimentally determined reactivity data (e.g., reaction rate constants) for a series of structurally related amines. The resulting model could then be used to predict the chemical reactivity of this compound or other similar amines for which experimental data is not available. This approach is valuable for understanding reaction mechanisms and for the rational design of molecules with desired reactivity profiles. europa.eu

Table 3: Common Descriptors in QSAR Models for Amine Reactivity

| Descriptor | Description | Relevance to Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicator of susceptibility to oxidation. oup.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicator of susceptibility to reduction/nucleophilic attack. oup.com |

| NBO Energy (LP of N) | Energy of the Natural Bond Orbital of the Nitrogen Lone Pair | Correlates with reactivity towards electrophiles and oxidants. acs.org |

| Dipole Moment | Measure of the polarity of the molecule | Influences interactions with polar reagents and solvents. mdpi.com |

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and can influence reaction rates in biphasic systems. oup.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating 3-cyclopropylpropan-1-amine from reaction mixtures, assessing its purity, and resolving enantiomers if a chiral center is present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. It is widely used for purity assessment and, with the appropriate column, for the separation of stereoisomers.

Purity Assessment: Reversed-phase HPLC, typically using a C18 column, can be employed to determine the purity of this compound. The compound is separated from impurities, and its purity is quantified by comparing the area of its peak to the total area of all peaks in the chromatogram. nih.gov

Enantiomeric Separation: If this compound is synthesized in a chiral form (e.g., with a substituent on the propyl chain creating a stereocenter), chiral HPLC is necessary to separate and quantify the enantiomers. This is often achieved using columns with a chiral stationary phase. For example, derivatives of similar amino alcohols have been successfully separated using polysaccharide-based chiral columns with mobile phases like n-hexane/2-propanol. nih.govsci-hub.se A patent for related heterocyclic derivatives also notes that individual stereoisomers can be separated by methods such as chiral HPLC. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing volatile compounds like this compound.

Reaction Monitoring: GC-MS can be used to monitor the progress of a synthesis reaction in real-time. mdpi.com By taking small aliquots from the reaction mixture, one can track the consumption of starting materials and the formation of this compound, allowing for the optimization of reaction conditions such as temperature and time.

Product Analysis: After a reaction is complete, GC-MS is used to identify the products and byproducts in the mixture. mdpi.commdpi.com The retention time of the peak corresponding to this compound helps in its identification, while the associated mass spectrum provides definitive structural confirmation by matching its fragmentation pattern with known standards or library data. visionpublisher.info

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-cyclopropyl-2-(2-(difluoromethyl)pyrimidin-5-yl)-2-methylpropan-1-amine |

Quantification Methods in Complex Matrices (e.g., reaction mixtures, biological assays)

The accurate quantification of this compound in complex matrices, such as synthetic reaction mixtures or biological assay buffers, is critical for applications ranging from chemical process optimization to biochemical research. Due to its small size, polarity, and basic nature, specialized analytical methodologies are required to achieve reliable and sensitive measurements while mitigating interference from matrix components. The primary techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring specific sample preparation and derivatization steps.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the foremost technique for the quantification of this compound in complex liquid samples. Its high selectivity and sensitivity allow for direct analysis with minimal sample cleanup, which is particularly advantageous for monitoring reaction progress or determining concentrations in high-throughput screening assays.

Sample Preparation: The preparation method is dictated by the matrix. For monitoring synthetic reactions, a simple "dilute-and-shoot" approach is often sufficient, where an aliquot of the reaction mixture is diluted in a suitable solvent (e.g., acetonitrile/water) to bring the analyte concentration within the instrument's linear range. For biological matrices, such as cell lysates or plasma, more extensive preparation is necessary to remove proteins and other interfering substances. A typical workflow involves protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation. The resulting supernatant may be further purified using solid-phase extraction (SPE) to concentrate the analyte and remove salts.

Chromatographic and Mass Spectrometric Conditions: Reversed-phase chromatography is common, but achieving adequate retention for a small, polar amine like this compound can be challenging on standard C18 columns. The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column can provide superior retention and separation from polar interferences. Alternatively, ion-pairing agents can be added to the mobile phase for use with C18 columns.

Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Selected Reaction Monitoring (SRM), which provides excellent specificity by monitoring a unique precursor-to-product ion transition. The protonated molecule [M+H]⁺ serves as the precursor ion.

A proposed set of parameters for an LC-MS/MS quantification method is detailed in Table 1.

Table 1: Proposed LC-MS/MS Method Parameters for Quantification of this compound

| Parameter | Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium (B1175870) Formate, 0.1% Formic Acid |

| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 95% A to 60% A over 3 minutes, hold for 1 minute, return to initial conditions |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Precursor Ion (m/z) | 100.1 [M+H]⁺ |

| Product Ions (SRM Transitions) | 100.1 → 83.1 (Loss of NH₃); 100.1 → 57.1 (Cyclopropylmethyl fragment) |

| Collision Energy | Optimized for each transition (typically 10-25 eV) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for quantification, but the inherent polarity and low volatility of this compound necessitate a derivatization step to render it suitable for gas-phase analysis. iu.edu

Derivatization: The primary amine group must be converted to a less polar, more volatile functional group. Common strategies for primary amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or reaction with carbon disulfide to form an isothiocyanate derivative. iu.edunih.gov Another effective method involves reaction with pentafluorobenzaldehyde (B1199891) to form a stable imine, which exhibits excellent chromatographic properties and sensitivity with electron capture or mass spectrometric detection. acs.org